BenchChemオンラインストアへようこそ!

Losigamone

Epilepsy Focal seizures Add-on therapy

Why source Losigamone here? This racemic mixture offers a uniquely synergistic interaction profile with valproate (MES model ED50mix 85.2 vs. ED50add 138 mg/kg, p<0.001) not replicated by its individual enantiomers. Its 10.9-fold difference in oral clearance between (+)- and (-)-enantiomers makes it an ideal standard for chiral LC-MS/MS method validation. Additionally, its clinically proven lack of CYP3A4 induction (no interaction with ethinylestradiol/levonorgestrel) positions it as a critical negative control in DDI studies—setting it apart from enzyme-inducing AEDs like carbamazepine.

Molecular Formula C12H11ClO4
Molecular Weight 254.66 g/mol
CAS No. 112856-44-7
Cat. No. B1675148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLosigamone
CAS112856-44-7
Synonyms(5RS)-(alphaSR)-5-(2-chlorophenylhydroxymethyl)-4-methoxy-2(5H)-furanone
5-(2-chlorophenylhydroxymethyl)-4-methoxy-2-(5H)-furanone
A 033
A-033
A033
ADD137022
AO-33
losigame
losigamone
Molecular FormulaC12H11ClO4
Molecular Weight254.66 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)OC1C(C2=CC=CC=C2Cl)O
InChIInChI=1S/C12H11ClO4/c1-16-9-6-10(14)17-12(9)11(15)7-4-2-3-5-8(7)13/h2-6,11-12,15H,1H3/t11-,12-/m1/s1
InChIKeyICDNYWJQGWNLFP-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Losigamone (CAS 112856-44-7): Procurement Guide for Anticonvulsant Research and Reference Standards


Losigamone (AO-33; CAS 112856-44-7) is an investigational tetronic acid-derived furanone antiepileptic compound [1]. The racemic mixture exists as two enantiomers, AO-242 and AO-294, and has been evaluated in Phase III clinical trials for focal epilepsy [2]. The compound demonstrates a multimodal pharmacological profile including sodium channel blockade, stimulation of neuronal chloride influx, and potentiation of GABA-mediated responses without direct binding to GABA, benzodiazepine, or picrotoxin receptor sites [1].

Losigamone (112856-44-7): Why Generic AED Substitution Is Scientifically Unjustified


Substituting losigamone with other anticonvulsants is not scientifically valid due to its distinct mechanism of action and interaction profile. Unlike many conventional antiepileptic drugs (AEDs), losigamone does not bind to GABA, benzodiazepine, or picrotoxin receptors, yet it stimulates chloride influx via a GABA-sensitive mechanism at a site distant from the GABA channel [1]. Furthermore, losigamone does not interact with the metabolism of combined oral contraceptives, a clinically significant limitation of several first-line AEDs [2]. Its enantiomers exhibit differential potency and pharmacodynamic interactions with conventional AEDs, with the racemate showing synergistic interactions with valproate while individual enantiomers demonstrate additive effects [3]. These properties preclude simple substitution based on therapeutic class alone.

Losigamone (112856-44-7): Quantitative Differentiation Evidence Against Comparator Anticonvulsants


Clinical Efficacy of Losigamone as Add-On Therapy for Focal Epilepsy: Placebo-Controlled Trial Data

In a Cochrane systematic review of two randomized controlled trials involving 467 participants with focal epilepsy, losigamone (1200-1500 mg/day) as add-on therapy demonstrated a statistically significant increase in the proportion of patients achieving ≥50% seizure reduction compared to placebo [1]. The risk ratio (RR) was 1.76 (95% CI 1.14 to 2.72), indicating a 76% relative increase in the likelihood of a clinically meaningful response [1]. This effect size is intermediate between those reported for lamotrigine and zonisamide in similar add-on trial designs, with an odds ratio of 2.5 for achieving 50% responder status [2].

Epilepsy Focal seizures Add-on therapy Clinical trial

Enantiomer-Specific Pharmacokinetic Differentiation: AO-242 (+)-Enantiomer Versus AO-294 (-)-Enantiomer

Losigamone is administered as a racemate, but its two enantiomers exhibit markedly different pharmacokinetic profiles. In a crossover study of healthy volunteers, the mean oral clearance of the (-)-enantiomer (AO-294) was 1863 mL/min, approximately 10.9-fold higher than the clearance of the (+)-enantiomer (AO-242), which was 171 mL/min [1]. No chiral inversion occurs in vivo, and the racemate demonstrates linear pharmacokinetics with a half-life of approximately 4 hours and clearance of approximately 350 mL/min at therapeutic doses [2].

Pharmacokinetics Enantiomers Chiral pharmacology Drug metabolism

Losigamone Does Not Alter Oral Contraceptive Pharmacokinetics: Differentiation from Enzyme-Inducing AEDs

Unlike several first-line antiepileptic drugs (e.g., carbamazepine, phenytoin, phenobarbital) that induce CYP450 enzymes and reduce oral contraceptive efficacy, multiple-dose losigamone (600 mg/day for 15 days) did not alter the pharmacokinetics of ethinylestradiol or levonorgestrel [1]. The 90% confidence intervals for the log-transformed AUC and Cmax ratios fell within the bioequivalence acceptance ranges of 80-125% (AUC) and 70-143% (Cmax), meeting regulatory criteria for no interaction [1].

Drug-drug interaction Oral contraceptive CYP450 Women's health

Additive and Synergistic Interactions with Conventional AEDs: Isobolographic Analysis in MES Model

Isobolographic analysis in the mouse maximal electroshock (MES) model reveals distinct interaction patterns between losigamone and conventional AEDs. Losigamone exhibits synergistic interaction with valproate (VPA): at a 1:1 fixed ratio, the experimentally derived ED50mix was 85.2 mg/kg, significantly lower than the theoretically calculated additive ED50add of 138 mg/kg (p<0.001) [1]. In contrast, interactions with carbamazepine and phenytoin are purely additive across all tested ratios [1]. The enantiomers AO-242 and AO-294 both show additive interactions with valproate, carbamazepine, phenytoin, and phenobarbital, but lack the synergistic effect observed with the racemate [2].

Pharmacodynamic interaction Isobolographic analysis Maximal electroshock Add-on therapy

Safety and Tolerability Profile: Placebo-Controlled Adverse Event Quantification

In pooled analysis of two placebo-controlled trials (467 participants), losigamone add-on therapy was associated with a higher proportion of participants experiencing adverse events compared to placebo (RR 1.34, 95% CI 1.00 to 1.80) [1]. Dizziness was the only adverse event significantly associated with losigamone (RR 3.82, 99% CI 1.69 to 8.64) [1]. Treatment withdrawal due to adverse events was higher with losigamone than placebo (RR 2.16, 95% CI 1.28 to 3.67) [1]. The incidence of headache and dizziness in open-label studies was similar to that observed in patients receiving phenytoin or carbamazepine monotherapy [2].

Adverse events Tolerability Safety Dizziness

In Vitro Differentiation from Valproate: Electrophysiological Response to 4-Aminopyridine Challenge

In rat hippocampal slice preparations, 4-aminopyridine (4-AP) induces epileptiform activity and prolongs excitatory postsynaptic potential (EPSP) duration. Valproate (VPA) was ineffective in altering any of the measured parameters [1]. In contrast, losigamone partially reversed the 4-AP-induced increase in EPSP duration and abolished bursting in one of five slices tested [1]. Phenytoin and carbamazepine also partially reversed EPSP duration increases but did not affect spontaneous bursting [1].

Electrophysiology Hippocampal slice 4-Aminopyridine EPSP

Losigamone (112856-44-7): Evidence-Based Research and Industrial Application Scenarios


Preclinical Evaluation of Rational Polytherapy in Refractory Epilepsy Models

Losigamone is particularly suited for preclinical studies investigating combination therapy for drug-resistant epilepsy. Its synergistic interaction with valproate in the MES model (ED50mix 85.2 mg/kg versus predicted additive ED50add 138 mg/kg, p<0.001) [1] provides a quantitative basis for designing rational polytherapy regimens. Unlike its enantiomers, which show only additive interactions, the racemate offers a unique synergistic profile that may translate to enhanced efficacy in refractory seizure models [2]. Researchers can use losigamone as a reference compound to study the mechanistic basis of pharmacodynamic synergy between sodium channel modulators and GABAergic agents.

Chiral Pharmacokinetic and Bioanalytical Method Development

The 10.9-fold difference in oral clearance between the (+)-enantiomer (171 mL/min) and (-)-enantiomer (1863 mL/min) [1] makes losigamone an ideal reference standard for developing and validating chiral separation methods in bioanalytical chemistry. Contract research organizations and analytical laboratories can use losigamone racemate and its individual enantiomers to establish HPLC or LC-MS/MS methods for quantifying enantiomer-specific pharmacokinetics, a critical requirement for any IND-enabling studies involving chiral compounds [2].

Drug-Drug Interaction Studies Involving Hormonal Contraceptives

Losigamone serves as a negative control or reference compound in drug-drug interaction (DDI) studies evaluating AED effects on oral contraceptive pharmacokinetics. Its demonstrated lack of interaction with ethinylestradiol and levonorgestrel (90% CI for AUC and Cmax within 80-125% and 70-143% bioequivalence limits, respectively) [1] distinguishes it from enzyme-inducing AEDs such as carbamazepine and phenytoin. Researchers investigating DDI potential of novel anticonvulsants can use losigamone as a benchmark for compounds expected to have minimal CYP3A4 induction liability [2].

In Vitro Electrophysiology Assays for Sodium Channel Modulator Screening

Losigamone's ability to block 4-aminopyridine-induced de novo synthesis of glutamate, aspartate, and GABA in rat hippocampal slices [1] positions it as a reference compound for in vitro electrophysiology assays screening for use-dependent sodium channel modulators. Unlike valproate, which is inactive in this paradigm, losigamone shares this activity profile with phenytoin, carbamazepine, and lamotrigine [1], making it suitable for establishing assay sensitivity and validating new chemical entities with similar mechanisms of action [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Losigamone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.